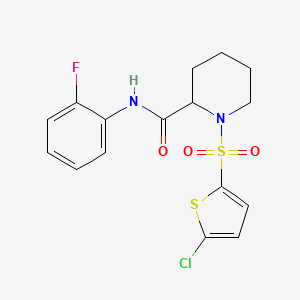

![molecular formula C28H20N4O3S B2672790 N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide CAS No. 422276-83-3](/img/structure/B2672790.png)

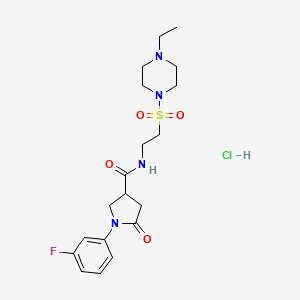

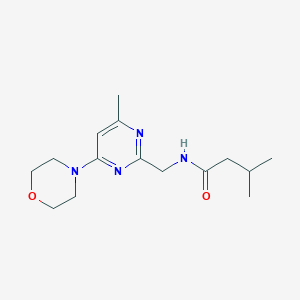

N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide

カタログ番号 B2672790

CAS番号:

422276-83-3

分子量: 492.55

InChIキー: CKZYCEHEYGCLCJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives are a class of compounds that have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Synthesis Analysis

These compounds are typically synthesized from acyl chlorides and heterocyclic amine derivatives . The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Chemical Reactions Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The crystal structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .科学的研究の応用

Synthesis and Chemical Properties

- The synthesis process of compounds related to N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide involves coupling reactions, electrophilic substitution, and oxidation. For instance, El’chaninov and Aleksandrov (2017) described the synthesis of N-(quinolin-6-yl)furan-2-carboxamide through coupling and subsequent treatment with Р2S5 leading to N-(quinolin-6-yl)furan-2-carbothioamide, which is oxidized to produce related quinoline derivatives (El’chaninov & Aleksandrov, 2017).

Applications in Pharmacology

- Furan-2-yl compounds exhibit potential in cancer chemotherapy and malaria treatment. Alnabulsi et al. (2018) explored furan amidines as inhibitors of NQO2, a target enzyme in cancer chemotherapy. They evaluated novel analogues by changing the furan ring and amidine group, observing variations in NQO2 activity and solubility (Alnabulsi et al., 2018).

Biological and Antimicrobial Activity

- Studies on N-(furan-2-ylmethyl) derivatives have shown significant biological activities. Szulczyk et al. (2021) synthesized N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, demonstrating their antibacterial and antimycobacterial activities against standard and clinical strains. They also exhibited non-cytotoxic properties against normal cell lines, with some compounds showing promising antimicrobial results (Szulczyk et al., 2021).

Molecular Structure and Characterization

- The molecular structure and properties of related furan-2-ylmethyl compounds have been extensively studied. For example, Sun et al. (2021) synthesized and characterized 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, providing insights into its molecular structure through NMR, FT-IR spectroscopy, and X-ray diffraction. Their study also included DFT calculations and Hirshfeld surface analysis (Sun et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N4O3S/c33-25(18-7-2-1-3-8-18)17-36-28-31-23-15-19(27(34)29-16-20-9-6-14-35-20)12-13-21(23)26-30-22-10-4-5-11-24(22)32(26)28/h1-15H,16-17H2,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZYCEHEYGCLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C5=NC6=CC=CC=C6N52 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2672716.png)

![4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B2672718.png)

![Methyl N-[[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]methyl]carbamate](/img/structure/B2672724.png)

![N'-[(6-chloropyridin-2-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2672728.png)